
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide is a complex organic compound that features both an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide typically involves a multi-step process. One common method includes the reaction of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(3,5-Diaminobenzoyl) phenoxy) phthalonitrile
- 4-(3-Aminophenoxy)phthalic acid
Uniqueness
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H17N3O2 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
4-(3-aminophenoxy)-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)18-15(19)14-9-13(6-7-17-14)20-12-5-3-4-11(16)8-12/h3-10H,16H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
NYYJHVLVNPJUIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



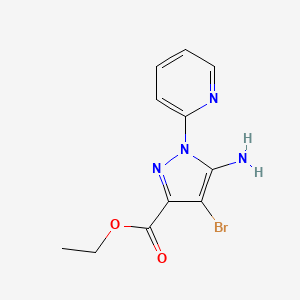
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)
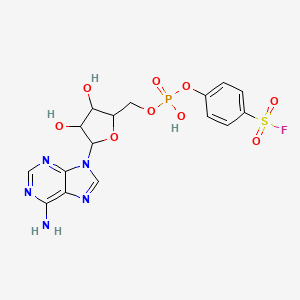
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)
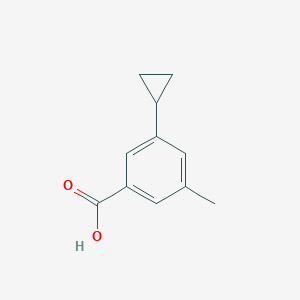
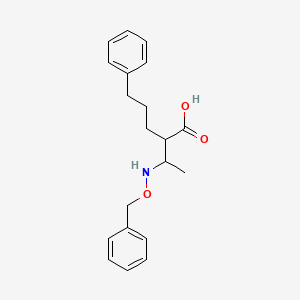

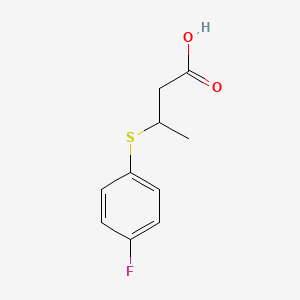



![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
